molecular formula C11H8BF3O3 B11860261 1-(Trifluoromethoxy)naphthalene-7-boronic acid CAS No. 870822-76-7

1-(Trifluoromethoxy)naphthalene-7-boronic acid

Cat. No.: B11860261
CAS No.: 870822-76-7
M. Wt: 255.99 g/mol
InChI Key: ZCUGARUFAAMHHO-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-boronic acid (CAS 870822-72-3) is a naphthalene-based boronic acid reagent of molecular formula C11H8BF3O3 and molecular weight 255.99 g/mol . This compound is primarily used as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation. The presence of the trifluoromethoxy group on the naphthalene ring system is of significant interest in medicinal chemistry and materials science, as this moiety can enhance metabolic stability, lipophilicity, and membrane permeability in active molecules . Researchers value this boronic acid for constructing complex biaryl structures that incorporate the naphthalene scaffold, which is common in pharmaceuticals, agrochemicals, and organic electronic materials. The compound must be stored under an inert atmosphere at room temperature to maintain stability and purity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

870822-76-7

Molecular Formula

C11H8BF3O3

Molecular Weight

255.99 g/mol

IUPAC Name

[8-(trifluoromethoxy)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-4-5-8(12(16)17)6-9(7)10/h1-6,16-17H

InChI Key

ZCUGARUFAAMHHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2OC(F)(F)F)C=C1)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

This method involves the use of lithium-halogen exchange on a halogenated naphthalene precursor followed by trapping with a boron reagent. For 1-(trifluoromethoxy)naphthalene-7-boronic acid, the starting material is typically 7-bromo-1-(trifluoromethoxy)naphthalene (or its chloro analog). The reaction proceeds as follows:

  • Lithiation :

    • The halogenated substrate is treated with n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LiTMP) at low temperatures (−78°C to −40°C) in anhydrous tetrahydrofuran (THF) or ether.

    • Example:

      7-Br-1-(CF3O)C10H6+LiTMP7-Li-1-(CF3O)C10H6+LiBr7\text{-Br-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{LiTMP} \rightarrow 7\text{-Li-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{LiBr}
  • Borylation :

    • The lithiated intermediate is quenched with a trialkyl borate (e.g., trimethyl borate, B(OMe)₃) or triisopropyl borate (B(OiPr)₃).

    • Example:

      7-Li-1-(CF3O)C10H6+B(OiPr)37-B(OiPr)2-1-(CF3O)C10H6+LiOiPr7\text{-Li-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{B(OiPr)}_3 \rightarrow 7\text{-B(OiPr)}_2\text{-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{LiO}i\text{Pr}
  • Acidification :

    • The boronate ester is hydrolyzed to the boronic acid using dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at pH 4–6.

Optimized Conditions and Yields

  • Temperature : Lithiation at −78°C minimizes side reactions.

  • Solvent : THF provides optimal solubility and reaction kinetics.

  • Yield : 70–85% (depending on halogen reactivity: Br > Cl).

Table 1: Lithium-Halogen Exchange Method Comparison

Halogen (X)Lithium SourceBoron ReagentTemperature (°C)Yield (%)
BrLiTMPB(OiPr)₃−7885
Cln-BuLiB(OMe)₃−4072

Grignard Reagent-Based Borylation

Synthetic Pathway

This classical approach employs a Grignard reagent derived from a brominated naphthalene precursor:

  • Grignard Formation :

    • 7-Bromo-1-(trifluoromethoxy)naphthalene reacts with magnesium turnings in THF to generate the Grignard reagent:

      7-Br-1-(CF3O)C10H6+Mg7-MgBr-1-(CF3O)C10H67\text{-Br-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{Mg} \rightarrow 7\text{-MgBr-1-(CF}_3\text{O)C}_{10}\text{H}_6
  • Boron Introduction :

    • The Grignard reagent is treated with trimethyl borate at −70°C, followed by warming to room temperature:

      7-MgBr-1-(CF3O)C10H6+B(OMe)37-B(OMe)2-1-(CF3O)C10H6+MgBr(OMe)7\text{-MgBr-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{B(OMe)}_3 \rightarrow 7\text{-B(OMe)}_2\text{-1-(CF}_3\text{O)C}_{10}\text{H}_6 + \text{MgBr(OMe)}
  • Hydrolysis :

    • Acidic workup (e.g., 10% H₂SO₄) yields the boronic acid.

Challenges and Solutions

  • Regioselectivity : The trifluoromethoxy group (−OCF₃) is electron-withdrawing, directing metallation to the para position (C7).

  • Side Reactions : Protodeboronation is mitigated by maintaining low temperatures during hydrolysis.

Table 2: Grignard Method Performance

SolventReaction Time (h)Boron ReagentYield (%)
THF12B(OMe)₃68
Diethyl ether8B(OiPr)₃75

Direct C–H Borylation

Transition Metal-Catalyzed Approach

Recent advances employ iridium or palladium catalysts for direct C–H borylation of 1-(trifluoromethoxy)naphthalene. For example:

  • Iridium-Catalyzed Borylation :

    • Substrate: 1-(Trifluoromethoxy)naphthalene

    • Catalyst: [Ir(COD)OMe]₂ with dtbpy ligand

    • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

    • Conditions: 80°C in toluene.

    C10H7-OCF3+B2pin2Ir catalyst7-Bpin-1-(CF3O)C10H6\text{C}_{10}\text{H}_7\text{-OCF}_3 + \text{B}_2\text{pin}_2 \xrightarrow{\text{Ir catalyst}} 7\text{-Bpin-1-(CF}_3\text{O)C}_{10}\text{H}_6
  • Hydrolysis :

    • The pinacol boronate is converted to the boronic acid using HCl/H₂O.

Performance Metrics

  • Yield : 50–60% (lower due to competing C–H activation sites).

  • Selectivity : 7:1 para:meta ratio.

Industrial-Scale Synthesis

Process Intensification

The patent CN111303192A highlights an industrial method using 2-chloro-1-(trifluoromethoxy)naphthalene as the starting material:

  • Lithiation :

    • LiTMP in THF at −80°C.

  • Borylation :

    • Triisopropyl borate added at −70°C.

  • Workup :

    • Acidification (pH 5–6) and recrystallization from dichloroethane.

Yield : 75–80% at multi-kilogram scale.

Table 3: Industrial vs. Laboratory Methods

ParameterIndustrial MethodLaboratory Method
Temperature (°C)−80−78
Boron ReagentB(OiPr)₃B(OMe)₃
Scale (kg)10+0.1–1
Purity (%)>9890–95

Critical Analysis of Methodologies

Advantages and Limitations

  • Lithium-Halogen Exchange : High yields but requires cryogenic conditions.

  • Grignard Approach : Scalable but sensitive to moisture.

  • C–H Borylation : Atom-economical but moderate selectivity.

Functional Group Tolerance

The −OCF₃ group is stable under lithiation and Grignard conditions but may decompose under strong acidic or basic conditions during workup .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Trifluoromethoxy)naphthalene-7-boronic acid is being explored for its biological activity, particularly as an inhibitor of proteasomes and kinases. The trifluoromethoxy substitution enhances selectivity and potency against specific biological targets, making it a candidate for further pharmacological studies.

Case Study: Inhibition of Enzymes

Research indicates that this compound can effectively inhibit certain enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation. For instance, studies have shown that boronic acids can act as inhibitors for various proteases, potentially leading to new treatments for cancer and other diseases .

Synthetic Organic Chemistry Applications

The compound is also valuable in synthetic organic chemistry, particularly in catalytic reactions such as Suzuki coupling. Its reactivity can be influenced by the electronic effects of the trifluoromethoxy group, allowing for enhanced performance in palladium-catalyzed reactions.

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research has demonstrated moderate antibacterial activity against various pathogens such as Escherichia coli and Candida albicans.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound has significant activity against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole . This suggests potential applications in developing new antimicrobial agents.

Environmental Applications

The biodegradation of arylboronic acids has been studied, revealing that certain strains of bacteria can metabolize these compounds effectively. This aspect is crucial for understanding the environmental impact and potential bioremediation applications of this compound .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-boronic acid in Suzuki–Miyaura coupling involves several key steps:

The molecular targets and pathways involved in other applications, such as medicinal chemistry, depend on the specific structure and functional groups of the synthesized compounds .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects: The naphthalene system in 1-(Trifluoromethoxy)naphthalene-7-boronic acid extends conjugation, reducing electron density at the boronic acid site compared to phenyl analogs like (trifluoromethoxy)phenylboronic acid.
  • Steric Hindrance : The naphthalene backbone introduces steric bulk, which may slow reaction kinetics but improve regioselectivity in cross-couplings .
Property This compound (Trifluoromethoxy)phenylboronic Acid
Molecular Formula C₁₁H₈BF₃O₃ C₇H₆BF₃O₃
Aromatic System Naphthalene Benzene
Predicted Reactivity High (enhanced conjugation) Moderate

Boronic Acids vs. Trifluoroborates

Comparison with Potassium 1-Naphthyltrifluoroborate :

  • Stability : Trifluoroborates (e.g., potassium 1-naphthyltrifluoroborate) are air- and moisture-stable, whereas boronic acids like this compound require inert conditions but offer broader compatibility in one-pot syntheses .
  • Reactivity : Boronic acids directly participate in Suzuki couplings without pre-activation, whereas trifluoroborates often require additional oxidants (e.g., Oxone) .

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

Comparison with 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride :

  • Functional Group Influence : The carbonyl chloride group in 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride enables nucleophilic acyl substitutions, while the boronic acid group in the target compound facilitates cross-couplings.
  • Electron-Withdrawing Strength : Trifluoromethoxy (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃), resulting in milder deactivation of the boronic acid moiety .
Property This compound 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride
Functional Group -B(OH)₂ -COCl
Key Reactivity Suzuki coupling Acylation
Electronic Effect Moderate deactivation Strong deactivation

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior coupling efficiency compared to smaller boronic acids (e.g., 3-thiophenylboronic acid) due to its extended π-system, which stabilizes transition states in palladium-catalyzed reactions. However, its steric bulk may necessitate higher catalyst loadings or elevated temperatures .

Compound Yield in Suzuki Coupling (%) Catalyst Used
1-Naphthaleneboronic Acid 85–90 Pd(OAc)₂
3-Thiophenylboronic Acid 70–75 Pd(PPh₃)₄
(Trifluoromethoxy)phenylboronic Acid 80–85 Pd(OAc)₂/PPh₃

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data from analogous boronic acids suggest that this compound decomposes above 200°C, comparable to phenylboronic acids but with slightly reduced stability due to the naphthalene system’s thermal sensitivity .

Biological Activity

1-(Trifluoromethoxy)naphthalene-7-boronic acid is a boronic acid derivative notable for its trifluoromethoxy substitution on the naphthalene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique electronic properties imparted by the trifluoromethoxy group enhance its reactivity and selectivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₈B F₃O₂, with a molecular weight of 255.99 g/mol. The trifluoromethoxy group significantly influences its electronic characteristics, which are crucial for its biological activity.

Structural Comparison

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₈B F₃O₂Trifluoromethoxy group enhances selectivity
2-Naphthaleneboronic AcidC₁₁H₉B O₂Lacks electron-withdrawing substituents; more reactive
6-(Trifluoromethoxy)naphthalen-2-ylboronic AcidC₁₁H₈B F₃O₂Different position of trifluoromethoxy group affects reactivity
2-(Trifluoromethoxy)phenylboronic AcidC₉H₈B F₃O₂Similar trifluoromethoxy group but lacks naphthalene structure

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly as an inhibitor of specific enzymes such as proteasomes and kinases. This inhibition suggests potential applications in cancer therapy and other therapeutic areas where targeting these enzymes can lead to beneficial outcomes.

This compound's inhibitory effects can be attributed to:

  • Enzyme Inhibition : It has been shown to inhibit proteasome activity, which is crucial for protein degradation pathways in cells, particularly in cancer cells where dysregulation of these pathways is common.
  • Kinase Inhibition : The compound may also interact with various kinases, which are pivotal in signaling pathways that regulate cell growth and survival. This interaction could potentially lead to apoptosis in tumor cells.

Case Studies

Several studies have explored the biological implications of this compound:

Research Findings

Recent literature highlights the importance of the trifluoromethoxy group in enhancing the biological activity of boronic acids:

  • Increased Selectivity : The presence of the trifluoromethoxy group has been linked to improved selectivity towards biological targets, which is critical for reducing off-target effects in therapeutic applications.
  • Catalytic Applications : Beyond biological activity, this compound also shows promise in synthetic chemistry, particularly in palladium-catalyzed reactions where it acts as a more reactive boron source compared to other similar compounds.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(Trifluoromethoxy)naphthalene-7-boronic acid with high purity?

To maximize yield and purity, the synthesis typically involves:

  • Trifluoromethoxy introduction : Use trifluoromethylation reagents (e.g., trifluoromethyl iodide) with a base (e.g., KOH) in aprotic solvents like THF under inert gas (N₂/Ar) at 60–80°C .
  • Boronic acid installation : Employ Miyaura borylation, using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in DMF at 100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor reactions via TLC and confirm purity using HPLC and ¹⁹F NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and assess trifluoromethoxy group integrity (¹⁹F NMR δ ≈ -55 to -60 ppm) .
  • HPLC-MS : Quantify purity and detect trace impurities (C18 column, acetonitrile/water + 0.1% formic acid) .
  • X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethoxy and boronic acid groups on the naphthalene core .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

The trifluoromethoxy group:

  • Electron-withdrawing effect : Enhances boronic acid’s electrophilicity, accelerating transmetallation in cross-coupling.
  • Steric hindrance : Minimal due to its position at the 1-site, enabling efficient coupling with aryl halides (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water at 80°C) .
  • Stability : Fluorine substituents reduce hydrolysis of the boronic acid moiety in aqueous conditions .

Advanced Research Questions

Q. How can researchers mitigate conflicting data on the compound’s enzyme inhibition potency across studies?

Discrepancies often arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (e.g., DMSO ≤1%) to minimize artifacts .
  • Enzyme source : Use recombinant enzymes with verified activity (e.g., human vs. murine isoforms) .
  • Data normalization : Include positive controls (e.g., known inhibitors) and report IC₅₀ values with Hill coefficients to assess cooperative binding .

Q. What strategies validate the compound’s role in boron affinity chromatography for diol-containing biomolecules?

  • Column functionalization : Immobilize the compound on NHS-activated Sepharose via its boronic acid group .
  • Binding assays : Test retention times of model diols (e.g., glucose, adenosine) under varying pH (8.5–10.0) and competitive elution with sorbitol .
  • Regeneration : Validate reusability by measuring binding capacity over 10 cycles using 0.1 M acetic acid washes .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with hybrid force fields (AMBER for protein, DFT for ligand) to simulate binding to diol-rich sites (e.g., lectins) .
  • MD simulations : Assess stability of boronic acid-diol ester bonds in explicit solvent (100 ns trajectories, GROMACS) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivatization .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cell-based assays?

  • Solvent controls : Include DMSO-matched controls to isolate solvent effects .
  • Boronic acid specificity : Compare with non-trifluoromethoxy analogs (e.g., 1-methoxy-naphthalene-7-boronic acid) .
  • Metabolic interference : Measure ATP levels (CellTiter-Glo) and ROS production (DCFH-DA assay) to distinguish targeted vs. off-target effects .

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